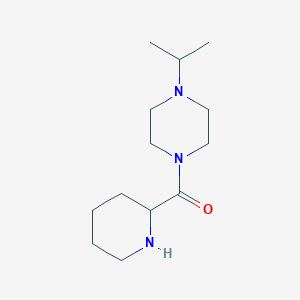

1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine

Übersicht

Beschreibung

1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The structure of this compound consists of a piperidine ring attached to a piperazine ring, with a carbonyl group at the second position of the piperidine ring and an isopropyl group at the fourth position of the piperazine ring.

Vorbereitungsmethoden

The synthesis of 1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine can be achieved through various synthetic routes. One common method involves the reaction of piperidine-2-carboxylic acid with 4-(propan-2-yl)piperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent such as dichloromethane under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the isopropyl group or other substituents on the piperazine ring.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects in the treatment of various diseases, including neurological disorders and infectious diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine can be compared with other similar compounds, such as:

1-(Piperidine-2-carbonyl)-4-methylpiperazine: This compound has a methyl group instead of an isopropyl group, leading to differences in its chemical and biological properties.

1-(Piperidine-2-carbonyl)-4-ethylpiperazine:

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Biologische Aktivität

Overview

1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a piperidine ring linked to a piperazine ring, with a carbonyl group at the second position of the piperidine and an isopropyl group at the fourth position of the piperazine. Its structural characteristics suggest potential interactions with various biological targets, leading to significant therapeutic implications.

The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions allow for the synthesis of derivatives that may enhance its biological activity.

Biological Activities

This compound has been investigated for several biological activities:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections caused by bacteria and fungi.

- Antiviral Activity : Research suggests potential efficacy against viral pathogens, although specific mechanisms and targets remain to be fully elucidated.

- Anticancer Properties : The compound has shown promise in preclinical studies as an anticancer agent. It may exert its effects by modulating key signaling pathways involved in tumor growth and metastasis.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. This compound may bind to receptors or enzymes, influencing their activity and leading to various biological outcomes. For instance, it could potentially inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses against viral infections.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(Piperidine-2-carbonyl)-4-methylpiperazine | Methyl group instead of isopropyl | Similar antimicrobial properties |

| 1-(Piperidine-2-carbonyl)-4-ethylpiperazine | Ethyl group instead of isopropyl | Potentially different efficacy |

This comparison highlights how variations in substituents can influence both chemical behavior and biological activity.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of piperazine derivatives, including this compound:

- Anticancer Study : A study evaluated the anticancer effects of various piperazine derivatives against human cancer cell lines. Results indicated that compounds similar to this compound exhibited significant cytotoxicity, with IC50 values indicating effective concentrations necessary to inhibit cell growth .

- Antiviral Evaluation : In a screening for antiviral activity, compounds structurally related to this piperazine derivative demonstrated inhibition of viral replication in vitro. The study highlighted the potential for further development into antiviral therapeutics .

- Mechanistic Insights : Research into the molecular interactions revealed that this compound could interfere with key signaling pathways associated with cancer progression and viral replication. Docking studies suggested binding affinities that could lead to effective inhibition of target proteins involved in these processes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of the piperazine core. For example:

- Alkylation : Introduce the propan-2-yl group via nucleophilic substitution using propargyl bromide or similar alkyl halides in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ .

- Acylation : Attach the piperidine-2-carbonyl moiety via coupling reactions (e.g., using acyl chlorides or activated esters) in dichloromethane (DCM) with a tertiary amine base (e.g., DIPEA) to neutralize HCl byproducts .

- Optimization : Monitor reaction progress via TLC (e.g., hexane/ethyl acetate gradients) and adjust stoichiometry (1.2–1.5 equiv of alkylating/acylating agents) to minimize side products .

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 1:8 to 1:2 ratios) for optimal separation of polar intermediates .

- Recrystallization : Employ solvents like diethyl ether or ethanol for final product crystallization, ensuring slow cooling to enhance crystal purity .

- Extraction : Partition crude mixtures between DCM and water to remove unreacted starting materials or salts .

Q. What spectroscopic methods are suitable for characterizing the structure?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substitution patterns on the piperazine ring (e.g., δ 2.5–3.5 ppm for N-alkyl protons; δ 160–180 ppm for carbonyl carbons) .

- HRMS : Validate molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks) to distinguish regioisomers .

- IR Spectroscopy : Identify carbonyl stretches (~1650–1750 cm⁻¹) and secondary amine bands (~3300 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (category 2A irritation risks) .

- Ventilation : Use fume hoods during synthesis to limit inhalation of volatile solvents (e.g., DCM) .

- Storage : Keep in sealed containers under dry, room-temperature conditions to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across different studies?

Methodological Answer:

- Assay Validation : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for kinase inhibition) to ensure reproducibility .

- Solubility Checks : Pre-dissolve compounds in DMSO (<1% v/v) and confirm solubility in assay buffers via dynamic light scattering to avoid false negatives .

- Meta-Analysis : Cross-reference data with structural analogs (e.g., 4-fluorobenzyl derivatives) to identify substituent-dependent activity trends .

Q. What strategies can be employed to study the structure-activity relationship (SAR) of this compound?

Methodological Answer:

- Substituent Scanning : Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups on the benzyl ring) and test activity against target enzymes (e.g., tyrosine kinases) .

- 3D-QSAR Modeling : Use software like Schrödinger to correlate steric/electronic parameters (e.g., logP, polar surface area) with IC₅₀ values .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., piperazine nitrogen) using X-ray crystallography or docking studies .

Q. How can molecular docking be utilized to predict the binding affinity of this compound?

Methodological Answer:

- Protein Preparation : Retrieve target structures (e.g., EGFR kinase, PDB: 1M17) and optimize hydrogen-bond networks using tools like AutoDock Tools .

- Grid Generation : Define active-site coordinates (e.g., ATP-binding pocket) with 0.375 Å spacing for docking precision .

- Pose Validation : Compare docked conformations with co-crystallized ligands (RMSD <2.0 Å) and calculate binding energies (ΔG) using MM/GBSA methods .

Q. What analytical approaches resolve stereochemical uncertainties in derivatives?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol gradients to separate enantiomers (retention time shifts >2 min) .

- X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., ethanol/water) and solve structures to confirm absolute configuration .

- NOESY NMR : Detect spatial proximity of protons (e.g., piperidine H-2 to piperazine H-4) to assign stereochemistry .

Eigenschaften

IUPAC Name |

piperidin-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O/c1-11(2)15-7-9-16(10-8-15)13(17)12-5-3-4-6-14-12/h11-12,14H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPRXIHSKAHUJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C(=O)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.